3-Bromo-5-(2-methoxyethoxy)pyridine

Polymer chemistry Catalyst-transfer polymerization π-Conjugated materials

This specific 3,5-substituted isomer is essential for Ni-catalyst-transfer condensation polymerization, enabling well-defined poly(2-alkoxypyridine-3,5-diyl)s with narrow molecular weight distributions. Generic regioisomers cannot substitute. Procure high-purity material (≥98%) with verified XLogP3=1.4 for consistent cross-coupling reactivity and polymer architecture control.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS No. 181585-07-9
Cat. No. B171820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(2-methoxyethoxy)pyridine
CAS181585-07-9
Synonyms3-broMo-5-(2-Methoxyethoxy)pyridine
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCOCCOC1=CC(=CN=C1)Br
InChIInChI=1S/C8H10BrNO2/c1-11-2-3-12-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3
InChIKeyJJLCNEOPNGKTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(2-methoxyethoxy)pyridine: A Regiospecific Halogenated Building Block for Heterocyclic Synthesis


3-Bromo-5-(2-methoxyethoxy)pyridine (CAS 181585-07-9) is a brominated pyridine derivative featuring a 2-methoxyethoxy substituent at the 5-position. This substitution pattern provides a unique combination of a halogen handle for cross-coupling reactions and an ether moiety that modulates solubility and lipophilicity (calculated XLogP3 = 1.4) . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, where the precise positioning of its reactive groups is critical for downstream transformations .

Regiochemical Specificity: Why 3-Bromo-5-(2-methoxyethoxy)pyridine Cannot Be Replaced by Other Bromopyridine Isomers


The utility of 3-Bromo-5-(2-methoxyethoxy)pyridine is not generic to all bromo-(methoxyethoxy)pyridines; it is dictated by its specific substitution pattern. The 3-bromo-5-alkoxy substitution on the pyridine ring is a structural requirement for certain catalyst-transfer polymerization reactions that produce well-defined poly(pyridine-3,5-diyl)s . In contrast, isomeric compounds like 5-bromo-2-(2-methoxyethoxy)pyridine (CAS 212961-29-0) and 4-bromo-2-(2-methoxyethoxy)pyridine (CAS 1289131-55-0) possess different reactivity profiles and are not suitable for these specific polymerization processes . Substituting one regioisomer for another can lead to failed reactions, altered polymer architecture, or compounds with unintended biological activity, making this specific isomer a non-fungible reagent in synthetic workflows.

Quantitative Differentiation of 3-Bromo-5-(2-methoxyethoxy)pyridine Against Structural Analogs


Regiospecificity for Controlled Polymerization

The 3,5-disubstitution pattern is a prerequisite for synthesizing poly(2-alkoxypyridine-3,5-diyl) polymers. This compound enables Ni-catalyst-transfer condensation polymerization to yield well-defined polymers with narrow polydispersity . The 2,5- and 2,4-disubstituted isomers (e.g., 5-bromo-2-(2-methoxyethoxy)pyridine) are not suitable for this polymerization reaction .

Polymer chemistry Catalyst-transfer polymerization π-Conjugated materials

Validated Synthetic Procedure with Quantified Yield and Purity

A documented and reliable synthetic route is available, producing 3-Bromo-5-(2-methoxyethoxy)pyridine with a yield of 75% and a post-workup purity of 96.3% by HPLC . This contrasts with a lower purity specification of 95% reported by multiple commercial vendors .

Organic synthesis Process chemistry Method development

Calculated Lipophilicity (XLogP3) for Predicting Chromatographic and Pharmacokinetic Behavior

The calculated lipophilicity of 3-Bromo-5-(2-methoxyethoxy)pyridine is XLogP3 = 1.4 . This value is a key descriptor for predicting its behavior in reverse-phase HPLC and for estimating passive membrane permeability. The XLogP3 value for the structurally related precursor, 3-bromo-5-hydroxypyridine, is -0.32, indicating a significant shift in hydrophobicity [1].

Medicinal chemistry ADME prediction Chromatography

Commercial Availability and Cost-Effectiveness

The compound is commercially available at ≥98% HPLC purity with full analytical characterization (COA, HPLC, MS, NMR) . For a 1g quantity, it is priced at 225.00 USD or 1931.00 CNY (~265 USD) . This specific isomer offers a more cost-effective route than its regioisomeric counterpart, 5-Bromo-2-(2-methoxyethoxy)pyridine, which is listed at 261.00 € for a 250mg quantity (~1,044 €/g) .

Procurement Cost analysis Supply chain

Recommended Applications for 3-Bromo-5-(2-methoxyethoxy)pyridine Based on Differential Evidence


Synthesis of Well-Defined π-Conjugated Polymers via Catalyst-Transfer Polycondensation

This compound is a critical monomer for synthesizing poly(2-alkoxypyridine-3,5-diyl)s with narrow molecular weight distributions. The 3,5-substitution pattern on the pyridine ring is essential for the Ni-catalyst-transfer condensation polymerization mechanism to proceed, as confirmed by direct comparison with other regioisomers . This application is highly specific to this regioisomer and is not replicable with other bromo-(methoxyethoxy)pyridines.

Medicinal Chemistry Lead Optimization for Improved ADME Properties

The compound's calculated XLogP3 of 1.4 represents a significant increase in lipophilicity compared to its hydroxyl analog (XLogP3 = -0.32) . This property makes it a valuable building block for introducing a balanced polar/hydrophobic group onto a pyridine scaffold, potentially enhancing membrane permeability and metabolic stability in drug candidates. This is a class-level inference supported by physicochemical data .

General Cross-Coupling Partner for Biaryl and Heteroaryl Synthesis

As an aryl bromide, 3-Bromo-5-(2-methoxyethoxy)pyridine is a versatile substrate for Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions . The documented synthetic procedure provides a reliable method for obtaining the compound in high purity (96.3%), which is essential for achieving high yields and minimizing side reactions in these transformations .

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